![molecular formula C14H15N5 B276715 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine](/img/structure/B276715.png)
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine, also known as ENTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine works by inhibiting the activity of certain enzymes in the body. One of the enzymes that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine inhibits is called p38 MAP kinase. This enzyme is involved in various cellular processes, including inflammation and cell growth. By inhibiting the activity of this enzyme, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can prevent the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have several biochemical and physiological effects. Studies have shown that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has also been found to reduce the production of inflammatory cytokines and chemokines in the body. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have neuroprotective effects and can protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has several advantages for lab experiments. One of the primary advantages of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is its high potency. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has low toxicity and is well-tolerated by cells and animals.
However, there are also limitations to using 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine. One potential direction is to explore the use of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in combination with other drugs to enhance its anticancer properties. Another potential direction is to investigate the use of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is a chemical compound that has potential applications in various scientific research fields. Its anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. While there are limitations to using 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine in lab experiments, its high potency and low toxicity make it a valuable tool for researchers. Further research is needed to fully understand the potential of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine and its future applications in scientific research.
Synthesemethoden
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine can be synthesized using a two-step process. The first step involves the reaction of 2-ethyl-5-nitro-1-naphthalenemethylamine with sodium azide to form 2-ethyl-5-azido-1-naphthalenemethylamine. The second step involves the reduction of the azide group to an amine group using hydrogen gas over a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has been found to have potential applications in various scientific research fields. One of the primary applications of 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine is in the field of medicinal chemistry. Studies have shown that 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has anticancer properties and can inhibit the growth of cancer cells. 2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Eigenschaften
Produktname |
2-ethyl-N-(1-naphthylmethyl)-2H-tetrazol-5-amine |
---|---|
Molekularformel |
C14H15N5 |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
2-ethyl-N-(naphthalen-1-ylmethyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H15N5/c1-2-19-17-14(16-18-19)15-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3,(H,15,17) |
InChI-Schlüssel |
NHJQVLKNBRPRID-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.